molecular formula C10H11FN4 B1446587 (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267357-55-0

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1446587
CAS No.: 1267357-55-0
M. Wt: 206.22 g/mol
InChI Key: JXGHFDYNOLVGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine and its derivatives have been synthesized through various chemical reactions, highlighting their versatility in organic synthesis. For instance, a study focused on the synthesis of novel triazole derivatives by 1,3-dipolar cycloaddition reactions, showcasing the compound's potential in creating diverse chemical structures (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014). Additionally, the construction of complex molecules incorporating solubilizing groups through thermal rearrangement of a propargylic azide in the presence of dimethylamine illustrates the compound's role in the development of water-soluble neurokinin-1 receptor antagonists (T. Harrison et al., 2001).

Structural Analysis

Crystallographic studies have elucidated the molecular structure of triazole derivatives, providing insights into their spatial configuration and potential interactions. Research detailing the synthesis and structural characterization of isostructural compounds with 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles highlights the importance of crystallography in understanding the molecular architecture of such compounds (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of triazole compounds have been explored, indicating their potential in medical and pharmaceutical applications. A study on the synthesis and antimicrobial activities of quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010). Moreover, novel 1,2,3-triazole-containing nitrones have been synthesized and evaluated for their antioxidant capacity, with some compounds showing strong inhibitory effects on lipid peroxidation, highlighting their antioxidant potential (D. Hadjipavlou-Litina, I. Głowacka, J. Marco-Contelles, & D. Piotrowska, 2022).

Catalytic Applications

The compound's derivatives have also been studied for their catalytic activity, demonstrating the utility of triazole compounds in facilitating chemical reactions. Research on unsymmetrical PEG-substituted tris(triazolyl)amines as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water showcases the innovative use of triazole-based compounds in catalysis (Vasut Nakarajouyphon, Thanthapatra Bunchuay, N. Yoshinari, T. Konno, & P. Sangtrirutnugul, 2022).

Properties

IUPAC Name

[1-(2-fluorophenyl)-5-methyltriazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-9(6-12)13-14-15(7)10-5-3-2-4-8(10)11/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGHFDYNOLVGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.